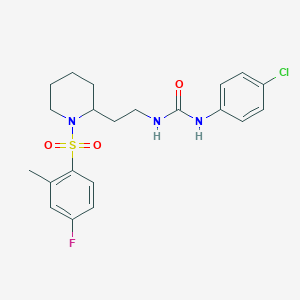![molecular formula C7H14Cl2F3NO2S B2716634 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride CAS No. 1909314-30-2](/img/structure/B2716634.png)
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 1909314-30-2 . It has a molecular weight of 304.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13ClF3NO2S.ClH/c1-2-12 (6-7 (9,10)11)4-3-5-15 (8,13)14;/h2-6H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Organic Sulfur Mechanisms and Reactions
Research by King and Hillhouse (1983) delves into the preparation and reactions of hydroxyalkanesulfonyl chlorides, highlighting the novel synthesis of these compounds and their subsequent reactions, including intramolecular cyclizations to form sultones. This study contributes to the understanding of sulfonyl chloride chemistry, particularly in the context of organic sulfur mechanisms (King & Hillhouse, 1983).
Synthesis of Functionalized Ionic Liquids
Zhu et al. (2007) explored the synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids, starting from hydroxylamines and 1,3-propane sultone. These substances could be used for synthesizing other functionalized ionic liquids or ionic liquid-polymer composites, indicating the versatility of sulfonyl chloride derivatives in creating new materials (Zhu et al., 2007).
Catalytic Applications
Ghorbani-Choghamarani and Akbaripanah (2012) introduced 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst for the formylation of alcohols and amines, demonstrating the potential of sulfonyl chloride derivatives in catalyzing organic reactions under environmentally benign conditions (Ghorbani-Choghamarani & Akbaripanah, 2012).
Hydrophobic Agents Synthesis
Dyachenko, Nikitin, and Igumnov (2018) developed a new synthetic route to potential hydrophobic agents consisting of three-module type molecules, incorporating sulfonyl chloride derivatives. This research underscores the role of sulfonyl chlorides in synthesizing materials with potential applications in hydrophobization (Dyachenko et al., 2018).
Ligand Complexes for Water-Soluble Applications
Caravan and Orvig (1997) synthesized water-soluble amine phenols with sulfonyl chloride derivatives, investigating complex formation constants and solution structures. This work illustrates the use of sulfonyl chlorides in developing water-soluble ligands for potential biomedical applications (Caravan & Orvig, 1997).
Propiedades
IUPAC Name |
3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClF3NO2S.ClH/c1-2-12(6-7(9,10)11)4-3-5-15(8,13)14;/h2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVJJESKLAXYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)Cl)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)
![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)
![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)
![3-[3-Methoxy-4-[(1S,2R)-1-(hydroxymethyl)-2-hydroxy-2-[3-methoxy-4-(beta-D-glucopyranosyloxy)phenyl]ethoxy]phenyl]propane-1-ol](/img/structure/B2716559.png)


![Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate](/img/structure/B2716562.png)

![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)

